4-isocyanatobut-1-yne
Description
4-Isocyanatobut-1-yne (C₅H₅NO) is a hypothetical or rarely reported compound featuring an isocyanate (-NCO) functional group and a terminal alkyne (-C≡CH) moiety. The isocyanate group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form ureas, carbamates, or polyurethanes. The alkyne group offers opportunities for click chemistry (e.g., Huisgen cycloaddition) or polymer cross-linking .
Properties
CAS No. |
1340153-98-1 |
|---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.1 |
Purity |
92 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isocyanatobut-1-yne can be synthesized through several methods. One common approach involves the reaction of 4-chlorobut-1-yne with potassium cyanate in the presence of a suitable solvent such as dimethylformamide. The reaction typically proceeds at elevated temperatures to facilitate the formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of phosgene-free methods to address environmental and safety concerns. One such method includes the reaction of 4-aminobut-1-yne with carbon dioxide and a dehydrating agent to form the isocyanate group. This method is advantageous as it avoids the use of toxic phosgene gas .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanatobut-1-yne undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group is highly reactive towards nucleophiles such as amines, alcohols, and water, leading to the formation of urethanes, ureas, and carbamic acids, respectively.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield amines.
Substitution Reactions: The isocyanate group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Water: Reacts with the isocyanate group to form carbamic acids.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Scientific Research Applications
4-Isocyanatobut-1-yne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polyurethanes and other polymeric materials.
Mechanism of Action
The mechanism of action of 4-isocyanatobut-1-yne involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as urethanes and ureas. The molecular targets include amino groups in proteins and other biomolecules, which can result in the modification of their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-Isothiocyanatobut-1-ene
- Formula : C₅H₇NS
- Molecular Weight : 113.18 g/mol
- Key Features: Replaces the isocyanate group with an isothiocyanate (-NCS) group. Found naturally in plants (e.g., formed from 3-butenyl glycosinolate in cruciferous vegetables) .
- Reactivity : Less electrophilic than isocyanates but still reacts with amines to form thioureas. Exhibits antimicrobial properties .
1-Azido-4-isocyanatobutane
- Formula : C₅H₈N₄O
- Molecular Weight : 140.15 g/mol
- Key Features : Combines an isocyanate group with an azide (-N₃) group.
- Reactivity : The azide group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the isocyanate reacts with nucleophiles. Requires careful handling due to azide explosivity .
1-(1-Isocyanobut-3-enylsulfonyl)-4-methylbenzene
Comparative Data Table
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Reactivity/Applications | Stability Considerations |
|---|---|---|---|---|
| 4-Isocyanatobut-1-yne | -NCO, -C≡CH | 111.10 (theoretical) | Polymer cross-linking, click chemistry | Moisture-sensitive; prone to hydrolysis |
| 4-Isothiocyanatobut-1-ene | -NCS, -CH₂-CH₂-CH=CH₂ | 113.18 | Antimicrobial agents, natural products | More stable than isocyanates |
| 1-Azido-4-isocyanatobutane | -NCO, -N₃ | 140.15 | Bifunctional click chemistry precursor | Explosive risk (azide decomposition) |
| 1-Butene, 4-isothiocyanato | -NCS, -CH₂-CH₂-CH₂-CH₂ | 113.18 | Food chemistry, glycosinolate derivatives | Air-stable but light-sensitive |
Reactivity and Stability Insights
- Electrophilicity : Isocyanates (-NCO) are more reactive than isothiocyanates (-NCS) due to higher electrophilicity, enabling faster reactions with nucleophiles .
- Alkyne vs. Alkene : Terminal alkynes (e.g., in this compound) undergo regioselective cycloadditions, while alkenes (e.g., in 4-isothiocyanatobut-1-ene) participate in electrophilic additions or polymerizations .
- Hazard Profile : Azido-isocyanates (e.g., 1-Azido-4-isocyanatobutane) pose explosion risks, whereas alkenyl isocyanates require stabilization against polymerization .
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